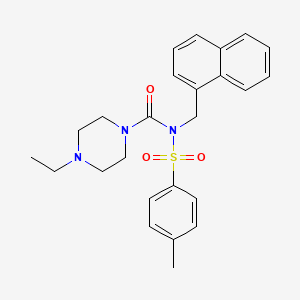

4-ethyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

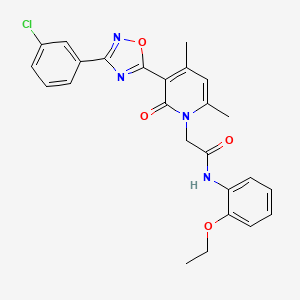

The compound “4-ethyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide” is likely a complex organic molecule. It appears to contain a piperazine ring, which is a common feature in many pharmaceuticals, and a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a naphthalene group, and a tosyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring, the naphthalene group, and the tosyl group. The piperazine ring is often involved in hydrogen bonding, the naphthalene group can participate in aromatic reactions, and the tosyl group is a good leaving group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the piperazine ring, the naphthalene group, and the tosyl group) would influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación

Anticancer Activity

Compounds structurally related to 4-ethyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide have been synthesized and evaluated for their anticancer properties. For instance, derivatives involving naphthalene have been studied for their effectiveness against breast cancer cell lines, demonstrating moderate to significant activity in vitro (Salahuddin et al., 2014).

Antiviral Properties

Research has identified naphthalene carboxamide derivatives as potent inhibitors of human cytomegalovirus (HCMV) polymerase, showcasing broad-spectrum antiherpes activities. These compounds inhibit viral DNA polymerases of HCMV, herpes simplex virus type 1 (HSV-1), and varicella-zoster virus (VZV), indicating their potential as antiviral agents (Oien et al., 2002).

Serotonin Receptor Antagonist

Arylpiperazide derivatives of 1-naphthylpiperazine, related to the structure , have shown potent and selective ligand activity for 5-HT1B/1D receptors, indicating their potential use in neuropsychiatric disorders (Jorand-Lebrun et al., 1997).

Analytical Chemistry Applications

In the realm of analytical chemistry, naphthalene derivatives have been used as highly reactive labeling agents for the liquid chromatographic determination of carboxylic acids, enhancing the detection capabilities for such compounds (Yasaka et al., 1990).

Chemosensors for Metal Ions

Naphthoquinone-based chemosensors, structurally similar to the compound , have demonstrated remarkable selectivity towards Cu2+ ions, changing color upon complexation. This property makes them useful in the detection of metal ions in various environments (Gosavi-Mirkute et al., 2017).

Propiedades

IUPAC Name |

4-ethyl-N-(4-methylphenyl)sulfonyl-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3S/c1-3-26-15-17-27(18-16-26)25(29)28(32(30,31)23-13-11-20(2)12-14-23)19-22-9-6-8-21-7-4-5-10-24(21)22/h4-14H,3,15-19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEWTKSBGVFTNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)N(CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2418603.png)

![3,4-Difluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2418604.png)

![4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-N-[(thiophen-3-yl)methyl]-1,2,3,6-tetrahydropyridine-1-carboxamide](/img/structure/B2418608.png)

![{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine](/img/structure/B2418610.png)

![1,4-Dimethyl 2-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]benzene-1,4-dicarboxylate](/img/structure/B2418611.png)

![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,5-dimethoxy-N-(3-methoxyphenyl)benzamide](/img/structure/B2418616.png)

![6,8-Dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2418619.png)

![3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2418626.png)